2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride
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Overview
Description
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride is a chemical compound with the molecular formula C14H25ClN2O. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a cyclohexyl group, making it a valuable tool in the study of molecular interactions and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with 1-(piperidin-1-yl)cyclohexylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The resulting product is then purified through various techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications in research and development .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding amides and acids
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation reactions can produce corresponding ketones or alcohols .
Scientific Research Applications
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of molecular interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring and cyclohexyl group in the compound allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in the study of molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride include:
- **N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide
- **2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide
- **N-{[1-(piperidin-1-yl)cyclohexyl]methyl}formamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a piperidine ring and a cyclohexyl group, which provides distinct chemical and biological properties. This makes it particularly useful in research applications where specific molecular interactions are being studied .
Properties
IUPAC Name |
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O.ClH/c15-11-13(18)16-12-14(7-3-1-4-8-14)17-9-5-2-6-10-17;/h1-12H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPYEHBEIDZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)N2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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